molecular formula C14H8Cl3F2NO2 B5175834 N-(2,4-difluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(2,4-difluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B5175834
M. Wt: 366.6 g/mol
InChI Key: XEKILKOIGWFFAN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of fluorine and chlorine atoms in the structure suggests potential bioactivity and stability, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the reaction of 2,4-difluoroaniline with 2,4,5-trichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential bioactivity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(2,4-difluorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
  • N-(2,4-difluorophenyl)-2-(2,5-dichlorophenoxy)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the specific arrangement of fluorine and chlorine atoms, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F2NO2/c15-8-4-10(17)13(5-9(8)16)22-6-14(21)20-12-2-1-7(18)3-11(12)19/h1-5H,6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKILKOIGWFFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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